

Application Notes and Protocols for Measuring Cipralisant Enantiomer Activity in Vitro

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Compound of Interest		
Compound Name:	Cipralisant (enantiomer)	
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Introduction

Cipralisant, also known as GT-2331, is a potent and selective antagonist/inverse agonist of the histamine H3 receptor (H3R). The H3 receptor, a G protein-coupled receptor (GPCR), is predominantly expressed in the central nervous system and plays a crucial role in modulating the release of various neurotransmitters. Due to its involvement in cognitive processes and arousal, the H3 receptor is a significant target for the development of therapeutics for neurological and psychiatric disorders. Cipralisant possesses a chiral center, resulting in two enantiomers: (1S,2S)-Cipralisant and (1R,2R)-Cipralisant. As is common with chiral molecules, these enantiomers exhibit different pharmacological activities, with the (1S,2S)-enantiomer being the more potent of the two.[1][2]

These application notes provide detailed protocols for key in vitro assays to characterize the binding and functional activity of Cipralisant enantiomers at the H3 receptor. The described assays are radioligand binding assays, cAMP functional assays, and GTPyS binding assays.

Histamine H3 Receptor Signaling Pathway

The histamine H3 receptor primarily couples to the Gi/o family of G proteins. Upon activation, the Gα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can modulate the activity of other effectors, such as ion

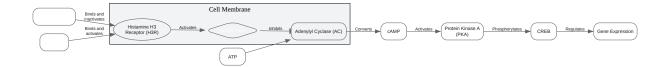


Methodological & Application

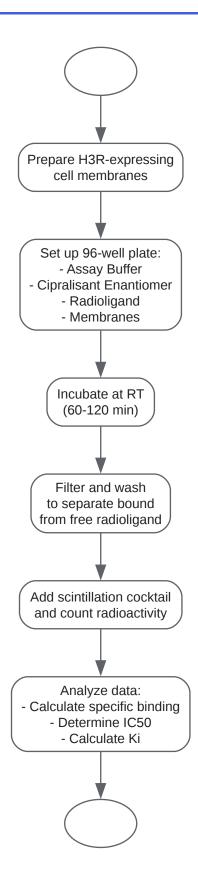
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channels. As an inverse agonist, Cipralisant not only blocks the action of agonists but also reduces the constitutive activity of the H3 receptor, leading to an increase in basal cAMP levels.









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References

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- 2. An investigation of the absolute configuration of the potent histamine H3 receptor antagonist GT-2331 using vibrational circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
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